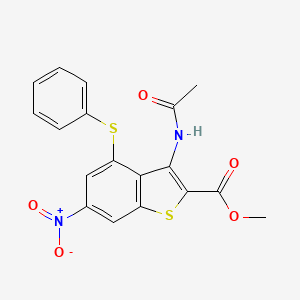
4-methoxy-3-(3-phenylquinoxalin-2-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-3-(3-phenylquinoxalin-2-yl)phenol is a synthetic organic compound that belongs to the class of quinoxaline derivatives. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a methoxy group and a phenylquinoxaline moiety attached to a phenol ring, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-methoxy-3-(3-phenylquinoxalin-2-yl)phenol typically involves the condensation of 3-phenylquinoxaline-2-carbaldehyde with 4-methoxyphenol under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide, followed by purification through recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing similar synthetic routes but optimized for higher yields and purity. The use of green chemistry approaches, such as microwave-assisted synthesis and solvent-free reactions, can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Methoxy-3-(3-phenylquinoxalin-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The quinoxaline moiety can be reduced to tetrahydroquinoxaline derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitro compounds.
Major Products Formed:
Oxidation: Quinones.
Reduction: Tetrahydroquinoxaline derivatives.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
4-Methoxy-3-(3-phenylquinoxalin-2-yl)phenol has several scientific research applications, including:
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules and disrupt cellular processes.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer, bacterial infections, and inflammatory conditions.
Mechanism of Action
The mechanism of action of 4-methoxy-3-(3-phenylquinoxalin-2-yl)phenol involves its interaction with various molecular targets and pathways. In biological systems, it can bind to enzymes and receptors, inhibiting their activity and leading to altered cellular functions. For example, it may inhibit the activity of topoisomerases, enzymes involved in DNA replication, thereby exerting anticancer effects. Additionally, it can modulate the production of reactive oxygen species, contributing to its antimicrobial and anti-inflammatory properties .
Comparison with Similar Compounds
2-Methoxy-4-(7-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)phenol: A synthetic isoquinolinic alkaloid with anti-inflammatory activity.
3-Phenylquinoxaline-2(1H)-thione: A quinoxaline derivative with potential anticancer activity.
2-Chloro-3-(piperazin-2-yl)quinoxaline: A quinoxaline derivative used in the synthesis of antipsychotic drugs.
Uniqueness: 4-Methoxy-3-(3-phenylquinoxalin-2-yl)phenol is unique due to its specific combination of a methoxy group and a phenylquinoxaline moiety, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
4-methoxy-3-(3-phenylquinoxalin-2-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O2/c1-25-19-12-11-15(24)13-16(19)21-20(14-7-3-2-4-8-14)22-17-9-5-6-10-18(17)23-21/h2-13,24H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJEFAVKVDANGLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)O)C2=NC3=CC=CC=C3N=C2C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(benzylthio)-N-(2-mercapto-4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B6084997.png)
![2-{1-(1-isopropyl-4-piperidinyl)-4-[4-(methylthio)benzyl]-2-piperazinyl}ethanol](/img/structure/B6085004.png)
![[1-(1H-imidazol-5-ylmethyl)-3-(2-phenylethyl)piperidin-3-yl]methanol](/img/structure/B6085009.png)
![2-(3,5-DIMETHYL-4H-1,2,4-TRIAZOL-4-YL)-8-(PYRIDIN-2-YL)-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE](/img/structure/B6085015.png)
![2-{1-(3,5-dimethoxybenzyl)-4-[3-(2-hydroxyethoxy)benzyl]-2-piperazinyl}ethanol](/img/structure/B6085023.png)
![N'-[2-(4-chlorophenyl)acetyl]pyridine-2-carbohydrazide](/img/structure/B6085030.png)

![N-{[2-(2,4-difluorophenoxy)-3-pyridinyl]methyl}tetrahydro-2H-thiopyran-4-amine](/img/structure/B6085050.png)
![2-[(4-hydroxyphenyl)imino]-5-(3-phenyl-2-propen-1-ylidene)-1,3-thiazolidin-4-one](/img/structure/B6085058.png)
![1-(2-methoxy-4-{[(tetrahydro-2H-pyran-4-ylmethyl)amino]methyl}phenoxy)-3-(4-morpholinyl)-2-propanol](/img/structure/B6085067.png)
![2-(1H-benzimidazol-2-ylmethyl)-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6085074.png)
![4-tert-butyl-N'-{[3-(4-methylphenyl)-1H-pyrazol-4-yl]methylene}benzenesulfonohydrazide](/img/structure/B6085083.png)
![4-chloro-2-{[3-(2-hydroxyethyl)-4-(2-thienylmethyl)-1-piperazinyl]methyl}phenol](/img/structure/B6085091.png)
![2-[(E)-3-(furan-2-yl)prop-2-enyl]-9-(2-methoxyethyl)-2,9-diazaspiro[4.5]decane](/img/structure/B6085094.png)
